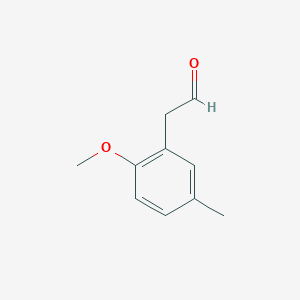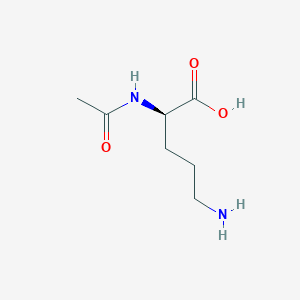
N2-Acetyl-D-ornithine
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N2-Acetyl-D-ornithine: is a derivative of the amino acid ornithine, characterized by the presence of an acetyl group attached to the nitrogen atom at the second position of the ornithine molecule. It has the molecular formula C7H14N2O3 and is known for its role in various biochemical pathways, particularly in the metabolism of amino acids and the urea cycle .
Méthodes De Préparation
Synthetic Routes and Reaction Conditions: N2-Acetyl-D-ornithine can be synthesized through the acetylation of D-ornithine. The process typically involves the reaction of D-ornithine with acetic anhydride or acetyl chloride in the presence of a base such as pyridine. The reaction is carried out under controlled conditions to ensure the selective acetylation of the nitrogen atom at the second position .
Industrial Production Methods: Industrial production of this compound often involves enzymatic methods, utilizing specific enzymes like N-acetylornithine deacetylase. These enzymes catalyze the acetylation process with high specificity and efficiency, making the production process more sustainable and eco-friendly .
Analyse Des Réactions Chimiques
Types of Reactions: N2-Acetyl-D-ornithine undergoes various chemical reactions, including:
Hydrolysis: Catalyzed by acetylornithine deacetylase, resulting in the formation of ornithine and acetate.
Transamination: Involving the transfer of an amino group to form N-acetyl-L-glutamate 5-semialdehyde and L-glutamate.
Common Reagents and Conditions:
Hydrolysis: Water and acetylornithine deacetylase.
Transamination: 2-oxoglutarate and specific aminotransferases.
Major Products:
Hydrolysis: Ornithine and acetate.
Transamination: N-acetyl-L-glutamate 5-semialdehyde and L-glutamate.
Applications De Recherche Scientifique
Chemistry: N2-Acetyl-D-ornithine is used as a precursor in the synthesis of various nitrogen-containing compounds. It is also employed in studying enzyme mechanisms and metabolic pathways .
Biology: In biological research, this compound is used to investigate the role of acetylation in protein function and regulation. It is also involved in the study of the urea cycle and amino acid metabolism .
Medicine: this compound has potential therapeutic applications in treating metabolic disorders related to the urea cycle. It is also being explored for its role in modulating immune responses and inflammation .
Industry: In the industrial sector, this compound is used in the production of biodegradable polymers and as a building block for various chemical syntheses .
Mécanisme D'action
N2-Acetyl-D-ornithine exerts its effects primarily through its involvement in the urea cycle and amino acid metabolism. It acts as a substrate for specific enzymes, such as acetylornithine deacetylase, which catalyze its conversion to ornithine and acetate. This reaction is crucial for maintaining the balance of nitrogen-containing compounds in the body .
Comparaison Avec Des Composés Similaires
- N-acetyl-L-ornithine
- N-acetyl-L-glutamate
- N-acetyl-L-citrulline
Comparison: N2-Acetyl-D-ornithine is unique due to its specific acetylation at the second nitrogen position, which distinguishes it from other acetylated amino acids. This unique structure allows it to participate in specific biochemical reactions and pathways that are not accessible to its analogs .
Propriétés
Numéro CAS |
210545-24-7 |
|---|---|
Formule moléculaire |
C7H14N2O3 |
Poids moléculaire |
174.20 g/mol |
Nom IUPAC |
(2R)-2-acetamido-5-aminopentanoic acid |
InChI |
InChI=1S/C7H14N2O3/c1-5(10)9-6(7(11)12)3-2-4-8/h6H,2-4,8H2,1H3,(H,9,10)(H,11,12)/t6-/m1/s1 |
Clé InChI |
JRLGPAXAGHMNOL-ZCFIWIBFSA-N |
SMILES isomérique |
CC(=O)N[C@H](CCCN)C(=O)O |
SMILES canonique |
CC(=O)NC(CCCN)C(=O)O |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



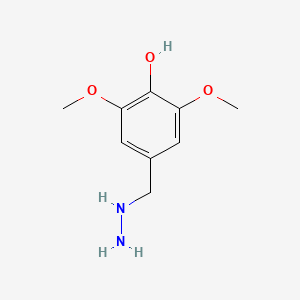

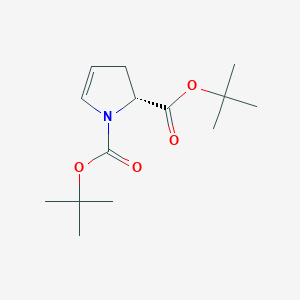

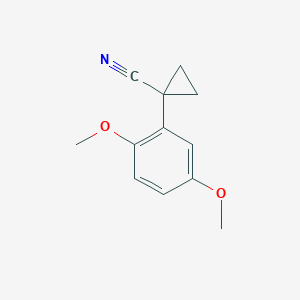


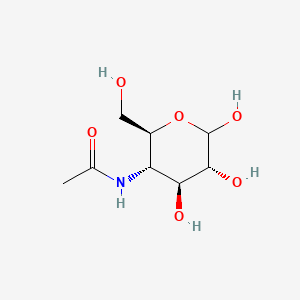


![[1-(3-Amino-phenyl)-piperidin-3-yl]-carbamic acid tert-butyl ester](/img/structure/B12438311.png)
![[3-[5-[4-[3,4-Dihydroxy-4-(hydroxymethyl)oxolan-2-yl]oxy-3,5-dihydroxyoxan-2-yl]oxy-3,4-dihydroxy-6-methyloxan-2-yl]oxy-4,5-dihydroxyoxan-2-yl] 5,8,11-trihydroxy-9-(hydroxymethyl)-2,2,6a,6b,9,12a-hexamethyl-10-[3,4,5-trihydroxy-6-[[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxymethyl]oxan-2-yl]oxy-1,3,4,5,6,6a,7,8,8a,10,11,12,13,14b-tetradecahydropicene-4a-carboxylate](/img/structure/B12438317.png)
